molecular formula C16H19NO3 B1398733 Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 1359705-27-3

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B1398733
CAS No.: 1359705-27-3
M. Wt: 273.33 g/mol
InChI Key: TYPXLONFNRCARO-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a six-membered azaspiro ring fused to a five-membered nonane backbone. This compound is characterized by a benzyl ester group at the 6-position and a ketone moiety at the 2-position. It is utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of protein degraders and bioactive molecules .

Properties

IUPAC Name

benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-14-9-16(10-14)7-4-8-17(12-16)15(19)20-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPXLONFNRCARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)C2)CN(C1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate typically involves the reaction of a suitable spiro intermediate with benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spiro ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylic acid, while reduction could produce benzyl 2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate.

Scientific Research Applications

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spiro compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl group and the spiro structure allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but preliminary research suggests its involvement in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Key Properties :

  • CAS No.: 1359705-27-3
  • Molecular Formula: C₁₆H₁₉NO₃ (calculated based on structural analogs in and )
  • Purity : Available at ≥95% (supplier-dependent)
  • Applications : Used in pharmaceutical research for its spirocyclic scaffold, which enhances conformational rigidity and target binding .

Comparison with Structural Analogs

Substituent Variation: Benzyl vs. tert-Butyl Esters

The tert-butyl analog, tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9), replaces the benzyl group with a bulkier tert-butyl ester. This substitution impacts solubility and steric hindrance:

  • Benzyl Group : Enhances lipophilicity, favoring membrane permeability .
Property Benzyl Derivative tert-Butyl Derivative
CAS No. 1359705-27-3 1359704-84-9
Molecular Formula C₁₆H₁₉NO₃ C₁₃H₂₁NO₃
Purity ≥95% 97%
Key Supplier EOS Med Chem Combi-Blocks

Ring Size Variation: Nonane vs. Octane Backbones

Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1440961-75-0) reduces the spiro ring size from five- to four-membered, altering strain and conformational flexibility :

  • Nonane Backbone: Larger ring may accommodate more substituents.
  • Octane Backbone : Increased ring strain could enhance reactivity.
Property 6-Azaspiro[3.5]nonane 6-Azaspiro[3.4]octane
CAS No. 1359705-27-3 1440961-75-0
Molecular Formula C₁₆H₁₉NO₃ C₁₅H₁₇NO₃
Molecular Weight ~273.3 g/mol 259.3 g/mol
Applications Protein degrader scaffolds Limited data; likely intermediate

Functional Group Variation: Oxo vs. Oxygen

Benzyl (S)-1-oxa-6-azaspiro[3.5]nonane-6-carboxylate replaces the ketone with an oxygen atom, modifying electronic properties and hydrogen-bonding capacity :

  • Oxo Group : Participates in hydrogen bonding and electrophilic reactions.
  • Oxygen Atom : Reduces reactivity but enhances stability.
Property 2-Oxo Derivative 1-Oxa Derivative
CAS No. 1359705-27-3 Not explicitly listed
Key Feature Ketone at 2-position Ether linkage at 1-position
Supplier EOS Med Chem Multiple suppliers

Heteroatom Variation: Aza vs. Diazaspiranes

  • 6-Azaspirane : Single nitrogen for basicity or coordination.
  • 1,6-Diazaspirane : Dual nitrogen sites for enhanced target engagement.
Property 6-Azaspirane 1,6-Diazaspirane
CAS No. 1359705-27-3 1788054-73-8
Molecular Formula C₁₆H₁₉NO₃ C₁₅H₁₈N₂O₂
Applications Rigid scaffold Protein degradation

Biological Activity

Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate is a complex organic compound featuring a unique spirocyclic structure that integrates a benzyl group and an oxo functional group. Its molecular formula is C16H19NO3C_{16}H_{19}NO_3, with a molecular weight of approximately 273.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neurology and pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of a spiro intermediate with benzyl chloroformate, often in the presence of a base like triethylamine and using dichloromethane as a solvent. The reaction conditions are usually maintained at temperatures between 0°C to 25°C to optimize yield and purity .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neurological Effects : Preliminary studies suggest that compounds similar to this compound may interact with neurotransmitter systems, indicating potential roles in modulating neurological functions .
  • Anti-inflammatory Properties : Investigations have highlighted its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by inflammation .
  • Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing promise in various biological assays .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes and receptors within biological pathways. The structural characteristics, including the spiro connection and the presence of the benzyl group, facilitate these interactions, potentially leading to inhibition or activation of specific biological functions .

Comparative Biological Activity

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate tert-butyl group instead of benzylSimilar anti-inflammatory properties
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate Different functional groupsPotentially similar neurological effects

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of related compounds:

  • GPR119 Agonists : A study focused on a class of GPR119 agonists demonstrated that structural modifications can lead to significant biological activity, suggesting that similar modifications in this compound could enhance its efficacy .
  • Neurotransmitter Interaction : Research has indicated that compounds with spiro structures may influence neurotransmitter systems, which could be relevant for developing treatments for neurological disorders .

Q & A

Basic: What are the recommended synthetic routes for Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate?

Methodological Answer:
The synthesis of spirocyclic carbamates like this compound typically involves carbamate protection strategies. For example, analogous compounds such as tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS 1523618-26-9) are synthesized via ring-closing reactions using tert-butoxycarbonyl (Boc) protection, followed by deprotection or functionalization . A plausible route for the benzyl variant could involve:

Ring formation : Cyclization of a precursor with a benzyloxycarbonyl (Cbz) group under basic conditions.

Oxo-group introduction : Oxidation of a secondary amine intermediate using reagents like Jones reagent or Swern oxidation.

Purification : Chromatography or recrystallization to isolate the spirocyclic product.
Key challenges include controlling ring strain and stereochemical outcomes during cyclization.

Basic: What are the optimal storage conditions for this compound to maintain stability?

Methodological Answer:
Based on structurally related spirocyclic carbamates (e.g., tert-butyl analogs), this compound should be stored at 2–8°C in a dry, inert environment to prevent hydrolysis of the benzyl ester or azaspiro ring degradation . For long-term stability:

  • Use airtight containers with desiccants.
  • Avoid exposure to light or moisture during handling.
  • Monitor purity via HPLC or NMR periodically to detect decomposition.

Advanced: How can researchers address ambiguities in spirocyclic ring conformation during X-ray crystallography?

Methodological Answer:
Spirocyclic systems often exhibit conformational flexibility, complicating X-ray analysis. To resolve this:

Data collection : Use high-resolution synchrotron radiation (≤1.0 Å) to enhance electron density maps.

Refinement : Employ SHELX programs (e.g., SHELXL) for robust refinement of anisotropic displacement parameters and hydrogen bonding networks .

Validation : Cross-check with DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond angles/ring puckering.
For example, SHELX’s constraint algorithms can mitigate errors in modeling strained spiro junctions .

Advanced: How does NMR spectroscopy resolve stereochemical uncertainties in the azaspiro ring?

Methodological Answer:
Stereochemical analysis requires advanced NMR techniques:

2D NMR : Utilize COSY to identify coupling networks and NOESY/ROESY to detect through-space interactions between protons on adjacent rings.

13C NMR : Analyze carbonyl (C=O) and quaternary carbon chemical shifts to infer ring strain.

Variable-temperature NMR : Detect dynamic ring puckering by observing signal splitting at low temperatures.
For instance, NOESY correlations between the benzyl group and spiro ring protons can confirm spatial proximity, aiding stereochemical assignment.

Advanced: What strategies improve low yields in spirocyclic ring formation?

Methodological Answer:
Low yields in spirocyclization often stem from competing polymerization or side reactions. Mitigation strategies include:

Solvent optimization : Use high-dielectric solvents (e.g., DMF or acetonitrile) to stabilize transition states.

Catalysis : Employ Lewis acids (e.g., ZnCl₂) or organocatalysts to lower activation energy.

Microwave-assisted synthesis : Enhance reaction rates and selectivity via controlled heating.
For example, tert-butyl spiro analogs achieved improved yields (≥70%) using microwave conditions .

Advanced: How does the benzyl ester group influence reactivity compared to tert-butyl analogs?

Methodological Answer:
The benzyl ester introduces distinct reactivity:

Deprotection : Benzyl groups are cleaved via hydrogenolysis (H₂/Pd-C), whereas tert-butyl requires strong acids (TFA).

Electrophilicity : The benzyl carbonyl is more electrophilic, enhancing susceptibility to nucleophilic attack (e.g., in peptide coupling).

Steric effects : Benzyl’s bulk may hinder access to the spirocyclic core in catalytic reactions.
Comparative studies on tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (CAS 1359704-84-9) show tert-butyl’s superior stability under basic conditions .

Advanced: How can computational modeling predict biological activity of this spirocyclic compound?

Methodological Answer:
Computational approaches include:

Docking studies : Use AutoDock or Schrödinger to simulate binding to target proteins (e.g., enzymes with spirocyclic inhibitors).

QSAR modeling : Correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs.

MD simulations : Assess conformational stability in biological membranes.
For example, spirocyclic carbamates are explored in CNS drug discovery due to their ability to cross the blood-brain barrier .

Advanced: What analytical techniques validate purity and identity beyond standard NMR/LCMS?

Methodological Answer:
Advanced methods include:

HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., [M+H]+ for C₁₄H₁₇NO₃ requires 255.1235 Da).

FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

X-ray Powder Diffraction (XRPD) : Detect polymorphic forms for crystalline batches.
Cross-referencing with tert-butyl analogs (CAS 1523618-26-9) ensures method applicability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Reactant of Route 2
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Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

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